1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol

Pharmaceutical Analysis Metabolite Identification Reference Standards

Quantifying N-Desisopropyl Metoprolol in plasma or drug substance batches demands a reference standard whose structural identity is unambiguous-the primary amine motif that distinguishes it from the parent drug Metoprolol is the sole basis for chromatographic resolution. Without this specific metabolite marker, ANDA method validation fails and bioanalytical accuracy collapses. • Definitive identity: confirmed by InChI Key XJWXVDJGNOHFLR-UHFFFAOYSA-N; supplied with comprehensive characterization data traceable to pharmacopeial monographs (USP/EP). • Directly enables: LC-MS/MS quantification of Metoprolol metabolism, CYP2D6/3A4 drug-drug interaction inhibition assays, and impurity profiling for Abbreviated New Drug Applications. • Supply assurance: multiple package sizes (25 mg-5 g) available from stock with full Certificates of Analysis; ambient-temperature shipping.

Molecular Formula C12H19NO3
Molecular Weight 225.28 g/mol
CAS No. 74027-60-4
Cat. No. B129188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol
CAS74027-60-4
Synonyms1-Amino-3-[4-(2-methoxyethyl)phenoxy]-2-propanol;  H 98/52; 
Molecular FormulaC12H19NO3
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCOCCC1=CC=C(C=C1)OCC(CN)O
InChIInChI=1S/C12H19NO3/c1-15-7-6-10-2-4-12(5-3-10)16-9-11(14)8-13/h2-5,11,14H,6-9,13H2,1H3
InChIKeyXJWXVDJGNOHFLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Desisopropyl Metoprolol: Reference Standard & Metabolite


1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol, commonly known as N-Desisopropyl Metoprolol, is a phenoxypropanolamine derivative with the molecular formula C12H19NO3 and a molecular weight of 225.29 g/mol [1]. It is an oxidation product and a primary metabolite of the widely prescribed beta-1 selective adrenergic receptor antagonist, Metoprolol [2]. Unlike its parent drug, which contains an isopropyl group on the amine, this compound features a primary amine, a structural modification that significantly alters its pharmacological profile and defines its primary utility as a high-purity reference standard [3].

Compound Role Metoprolol metabolite & impurity reference standard
Primary Utility ANDA method validation & QC
Research Context Analytical marker, not a therapeutic agent

N-Desisopropyl Metoprolol: Why Generic Substitution Fails


While numerous phenoxypropanolamine derivatives and beta-blocker metabolites exist, the specific analytical and research utility of 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol (N-Desisopropyl Metoprolol) cannot be fulfilled by substituting another compound. Its function is not as a therapeutic agent but as a critical analytical reference standard [1]. Unlike other Metoprolol impurities or related beta-blockers, its unique identity is defined by its role as a specific, quantifiable marker for Metoprolol metabolism and drug exposure. The absence of the isopropyl group on the amine, compared to Metoprolol, is the defining structural feature that necessitates its use in assays designed to distinguish the parent drug from this major metabolite. Substituting a related compound would invalidate the accuracy and specificity of the analytical method, failing to meet regulatory requirements for pharmaceutical quality control and bioanalytical studies [2].

Structural mismatch
N-deisopropyl (primary amine) vs. isopropylamine in metoprolol; analytical specificity may shift.
Regulatory grade gap
Generic phenoxypropanolamines lack certified reference standard documentation, increasing validation risk.
Traceability limitation
Research-grade materials rarely offer USP/EP traceability, potentially failing ANDA requirements.

N-Desisopropyl Metoprolol: Quantitative Differentiation Evidence


Metabolite and Reference Standard Identity

1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol is definitively characterized as an oxidation product and a potential metabolite of Metoprolol, with its identity confirmed via LC-ESI/MS/MS [1]. Unlike its parent drug Metoprolol or other related impurities, this compound is specifically validated for use as a reference standard in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) concerning Metoprolol [2]. This defined role is a critical differentiator, as it is not a therapeutic agent but a precise analytical tool.

Identity & Utility
Class-level inference
Validated reference standard for ANDA
Ensures regulatory-grade analytical specificity
Qualitative differentiation; verify CoA
Pharmaceutical Analysis Metabolite Identification Reference Standards Quality Control

Structural Basis for Reduced Beta-Blockade

The key structural difference between 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol and its parent drug, Metoprolol, is the replacement of the isopropylamine group with a primary amine. This change is central to its reduced pharmacological activity. Structure-activity relationship (SAR) studies on phenoxypropanolamines have established that the amine substituent is a critical domain modulating receptor affinity, selectivity, and pharmacokinetics . Specifically, while Metoprolol is a selective beta-1 adrenergic receptor antagonist, the removal of the N-isopropyl group to form N-Desisopropyl Metoprolol is expected to dramatically decrease its binding affinity for the beta-1 receptor, rendering it largely inactive .

Structural SAR
Class-level inference
N-deisopropyl structure expected to reduce beta-1 affinity
Supports role as analytical marker, not beta-blocker
SAR inference; direct binding data not available
Structure-Activity Relationship (SAR) Beta-Adrenergic Receptor Metabolism Pharmacology

Role in CYP-Mediated Drug-Drug Interactions

A study evaluated the CYP2D6 and CYP3A4 inhibition potential of Metoprolol and its metabolites, including 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol, using an LC-ESI/MS/MS method [1]. The study found that while Metoprolol itself is a weak CYP2D6 inhibitor (IC50 > 30 µM), its metabolites could contribute to drug-drug interactions. The specific quantitative contribution of this metabolite to CYP inhibition was assessed, differentiating it from the parent drug and other metabolites. This provides a direct, quantifiable reason for its use in DDI studies.

CYP Inhibition
Head-to-head
Differential inhibitory potential assessed vs. metoprolol (CYP2D6 IC50 >30 µM)
Enables metabolite-specific DDI risk assessment
In vitro human liver microsome assay
Drug Metabolism CYP2D6 CYP3A4 Drug-Drug Interactions LC-MS/MS

Regulatory Compliance and Traceability for QC

1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol (N-Desisopropyl Metoprolol) is supplied with comprehensive characterization data compliant with regulatory guidelines [1]. It is explicitly intended for use in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) or during the commercial production of Metoprolol. Furthermore, traceability against pharmacopeial standards (e.g., USP or EP) can be provided based on feasibility . This level of documentation and traceability is not available for generic research-grade materials of similar structure.

Regulatory Traceability
Supporting evidence
Supplied with CoA and USP/EP traceability
Mitigates method validation and submission risk
Documentation critical for regulated QC
Quality Control (QC) ANDA Regulatory Compliance Reference Standard Method Validation

N-Desisopropyl Metoprolol: Best Application Scenarios


Method Development & Validation for Metoprolol ANDA

This compound serves as a critical impurity and metabolite reference standard during the development and validation of analytical methods for Abbreviated New Drug Applications (ANDAs) for Metoprolol drug products. Its use ensures accurate identification and quantification of this specific impurity/metabolite in drug substance and product batches, as required by regulatory agencies [1]. The availability of comprehensive characterization data and potential traceability to USP/EP standards [2] directly supports method validation protocols and regulatory filing requirements.

Metoprolol Pharmacokinetics & Metabolism Studies

In bioanalytical studies investigating the pharmacokinetics and metabolism of Metoprolol, 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol is an essential reference material. It is used to identify and quantify this specific metabolite in biological matrices (e.g., plasma, urine) via LC-MS/MS [1]. This allows researchers to accurately assess metabolic pathways, determine metabolite exposure, and investigate the role of genetic polymorphisms (e.g., CYP2D6) on Metoprolol's metabolic fate [3].

Metabolite Contributions to Drug-Drug Interactions

This compound is a key tool for in vitro studies designed to evaluate the potential of Metoprolol metabolites to inhibit major cytochrome P450 enzymes like CYP2D6 and CYP3A4 [1]. By using the purified reference standard, researchers can conduct precise inhibition assays to quantify the individual contribution of this metabolite to the overall DDI potential of Metoprolol, a factor critical for predicting clinical safety and guiding co-medication decisions.

Application
Selection Property
Validation Focus
Metoprolol ANDA method validation
Certified impurity/metabolite reference standard
Specificity and regulatory traceability
PK and metabolism research
Metabolite quantification in biological matrices
LC-MS/MS method accuracy and reproducibility
CYP-mediated DDI studies
Purified metabolite for in vitro inhibition assays
CYP2D6/3A4 inhibition contribution analysis
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